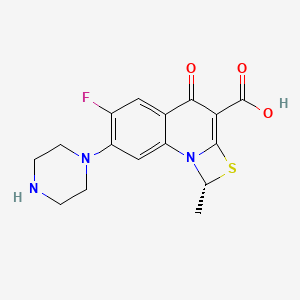

Ulifloxacin, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ulifloxacin, ®- is an active metabolite of prulifloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. Ulifloxacin is particularly effective in treating infections such as acute lower urinary tract infections, acute exacerbation of chronic bronchitis, and acute bacterial rhinosinusitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ulifloxacin is synthesized from prulifloxacin, which undergoes hydrolysis to form the active compound. The synthesis involves the use of esterases, mainly paraoxonase, which catalyze the conversion of prulifloxacin to ulifloxacin . The reaction conditions typically involve an aqueous environment where the prodrug is metabolized to its active form.

Industrial Production Methods

Industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable, making ulifloxacin readily available for clinical use .

Analyse Chemischer Reaktionen

Types of Reactions

Ulifloxacin undergoes various chemical reactions, including:

Oxidation: Ulifloxacin can be oxidized to form different metabolites.

Reduction: The compound can also undergo reduction reactions under specific conditions.

Substitution: Ulifloxacin can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving ulifloxacin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various metabolites of ulifloxacin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Ulifloxacin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Ulifloxacin is studied for its effects on bacterial cell walls and DNA replication.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

Industry: Ulifloxacin is used in the pharmaceutical industry for the development of new antibacterial agents

Wirkmechanismus

Ulifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, ulifloxacin prevents bacterial cell division and leads to cell death . The molecular targets include the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

Comparison

Ulifloxacin is unique in its high potency against a broad range of bacterial pathogens. Compared to ciprofloxacin, ulifloxacin is two- to fourfold more potent against certain gastroenteritis-causing pathogens . It also has a longer elimination half-life, allowing for once-daily dosing, which improves patient compliance . Additionally, ulifloxacin has shown better activity against Gram-negative bacteria compared to other fluoroquinolones .

Eigenschaften

CAS-Nummer |

138382-95-3 |

|---|---|

Molekularformel |

C16H16FN3O3S |

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

(1R)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m1/s1 |

InChI-Schlüssel |

SUXQDLLXIBLQHW-MRVPVSSYSA-N |

Isomerische SMILES |

C[C@@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |

Kanonische SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.